3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
3-Nitro-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16N4O2 and a molecular weight of 236.28 . It is a biochemical used for proteomics research . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of an amine group attached to a benzene ring, making it an aromatic amine . The empirical formula is C11H17N3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.27 and a density of 1.092±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Synthesis and Characterization of Novel Materials
- Electrochromic Materials : The synthesis of novel electrochromic materials employing nitrotriphenylamine units, which include derivatives related to 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, has been explored. These materials exhibit exceptional properties like high optical contrasts and fast switching speeds, making them suitable for near-infrared (NIR) region applications (Li et al., 2017).
Catalysis and Chemical Transformations
- Hydrogenation of Nitroarenes : Research into the hydrogenation of nitroarenes to anilines, which are key intermediates in various industries, has shown the use of metals like platinum and cobalt in catalysts. These processes demonstrate high activity and chemoselectivity, relevant to compounds like this compound (Wei et al., 2014); (Jagadeesh et al., 2015).
Pharmaceutical and Biological Applications
- Antimicrobial Activities : Compounds structurally related to this compound, such as various benzimidazoles, have been synthesized and evaluated for antimicrobial activities, showing promising results against Mycobacterium smegmatis (Yolal et al., 2012).
Synthesis of Organic Compounds
- Organic Synthesis : The synthesis of new amides and derivatives containing N-methylpiperazine fragments, closely related to this compound, has been explored, contributing to the development of new chemical entities with potential applications in various fields (Koroleva et al., 2011).
Spectroscopic Analysis and Structural Studies
- Spectroscopic Investigations : Spectroscopic techniques have been employed to investigate compounds like 4-nitro-3-(trifluoromethyl)aniline, which share structural similarities with this compound. These studies provide insights into the electronic properties and molecular interactions of such compounds (Saravanan et al., 2014).
Environmental and Material Sciences
- Material Science Applications : The properties of nitroaniline derivatives are being explored in the context of material science, particularly in the synthesis of Schiff base complexes and their magnetic and thermal properties. This research contributes to the understanding of how such compounds can be utilized in advanced material applications (Osowole, 2011).
Safety and Hazards
3-Nitro-4-(4-methylpiperazin-1-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKLOFJXWXDNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250819 | |
Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-67-9 | |
Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5367-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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